molecular formula C22H24N2O4S B258950 4-{[3,4-dimethyl(methylsulfonyl)anilino]methyl}-N-(2-furylmethyl)benzamide

4-{[3,4-dimethyl(methylsulfonyl)anilino]methyl}-N-(2-furylmethyl)benzamide

Cat. No. B258950
M. Wt: 412.5 g/mol
InChI Key: HLNYGHIQAQKCHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3,4-dimethyl(methylsulfonyl)anilino]methyl}-N-(2-furylmethyl)benzamide, commonly known as DMF, is a chemical compound that has gained significant attention due to its potential applications in scientific research. DMF is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in chemical synthesis.

Mechanism of Action

The exact mechanism of action of DMF is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is responsible for regulating the expression of genes involved in antioxidant defense and cellular detoxification. DMF has been shown to activate this pathway, leading to increased expression of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
DMF has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and immunomodulatory properties, DMF has been shown to increase levels of glutathione, an important antioxidant molecule. DMF has also been shown to decrease levels of reactive oxygen species, which can cause oxidative damage to cells.

Advantages and Limitations for Lab Experiments

One advantage of using DMF in lab experiments is its relatively low cost and availability. DMF is also relatively stable and can be stored for extended periods of time. However, DMF can be toxic and care should be taken when handling it. DMF can also react with certain chemicals, such as strong acids and bases, and caution should be taken when using it in conjunction with these chemicals.

Future Directions

There are many potential future directions for research involving DMF. One area of interest is the development of DMF-based drugs for the treatment of autoimmune diseases and cancer. Another area of interest is the study of the mechanism of action of DMF and the development of new compounds that can activate the Nrf2 pathway. Additionally, the use of DMF in combination with other drugs or therapies is an area that warrants further investigation.

Synthesis Methods

DMF can be synthesized using a variety of methods, including the reaction of 4-aminobenzamide with N-(2-furylmethyl)chloroacetamide in the presence of a base. Another method involves the reaction of 4-bromo-N-(2-furylmethyl)benzamide with 3,4-dimethylaniline in the presence of a base and a palladium catalyst. Both methods result in the formation of DMF, which can be purified using recrystallization techniques.

Scientific Research Applications

DMF has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. DMF has been shown to have anti-inflammatory and immunomodulatory properties, making it a potential candidate for the treatment of autoimmune diseases such as multiple sclerosis and psoriasis. DMF has also been studied for its potential anticancer properties, with some studies showing that it may inhibit the growth of cancer cells.

properties

Product Name

4-{[3,4-dimethyl(methylsulfonyl)anilino]methyl}-N-(2-furylmethyl)benzamide

Molecular Formula

C22H24N2O4S

Molecular Weight

412.5 g/mol

IUPAC Name

4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C22H24N2O4S/c1-16-6-11-20(13-17(16)2)24(29(3,26)27)15-18-7-9-19(10-8-18)22(25)23-14-21-5-4-12-28-21/h4-13H,14-15H2,1-3H3,(H,23,25)

InChI Key

HLNYGHIQAQKCHT-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)NCC3=CC=CO3)S(=O)(=O)C)C

Canonical SMILES

CC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)NCC3=CC=CO3)S(=O)(=O)C)C

Origin of Product

United States

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